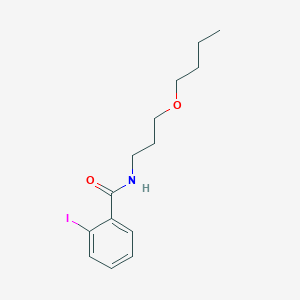
N-(3-butoxypropyl)-2-iodobenzamide
Übersicht
Beschreibung
N-(3-butoxypropyl)-2-iodobenzamide, also known as BU99006, is a chemical compound that has been extensively studied for its potential therapeutic benefits. It belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities.
Wissenschaftliche Forschungsanwendungen
N-(3-butoxypropyl)-2-iodobenzamide has been extensively studied for its potential therapeutic benefits. It has been found to exhibit a range of biological activities, including the ability to modulate the activity of the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation pathways in the brain, making it a potential target for the treatment of addiction and other psychiatric disorders.
N-(3-butoxypropyl)-2-iodobenzamide has also been found to exhibit anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(3-butoxypropyl)-2-iodobenzamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Wirkmechanismus
N-(3-butoxypropyl)-2-iodobenzamide acts as a selective antagonist at the dopamine D3 receptor, inhibiting its activity and modulating the release of dopamine in the brain. This modulation of dopamine release has been shown to have beneficial effects on reward and motivation pathways, making it a potential target for the treatment of addiction and other psychiatric disorders.
N-(3-butoxypropyl)-2-iodobenzamide also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This anti-inflammatory activity has been shown to have potential therapeutic benefits for the treatment of inflammatory diseases such as rheumatoid arthritis.
Biochemical and Physiological Effects
N-(3-butoxypropyl)-2-iodobenzamide has been shown to have a range of biochemical and physiological effects. It has been found to modulate dopamine release in the brain, leading to changes in reward and motivation pathways. This modulation has been shown to have potential therapeutic benefits for the treatment of addiction and other psychiatric disorders.
N-(3-butoxypropyl)-2-iodobenzamide also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This anti-inflammatory activity has been shown to have potential therapeutic benefits for the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-butoxypropyl)-2-iodobenzamide has several advantages for use in lab experiments. It is a highly selective antagonist at the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in reward and motivation pathways. Additionally, N-(3-butoxypropyl)-2-iodobenzamide exhibits anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
However, N-(3-butoxypropyl)-2-iodobenzamide also has some limitations for use in lab experiments. It has a relatively short half-life, making it difficult to use in long-term studies. Additionally, its effects on other receptors and pathways have not been extensively studied, making it difficult to fully understand its mechanisms of action.
Zukünftige Richtungen
For research could focus on its potential therapeutic benefits for the treatment of addiction and other psychiatric disorders, its anti-inflammatory properties, and its mechanisms of action.
Eigenschaften
IUPAC Name |
N-(3-butoxypropyl)-2-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO2/c1-2-3-10-18-11-6-9-16-14(17)12-7-4-5-8-13(12)15/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNFVGKYLIJGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C1=CC=CC=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-butoxypropyl)-2-iodobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B4674932.png)
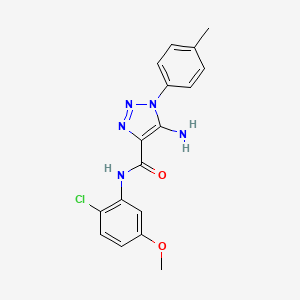
![N-(4-hydroxy-5-isopropyl-2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4674937.png)
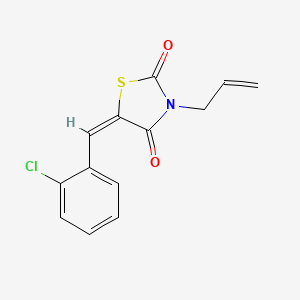
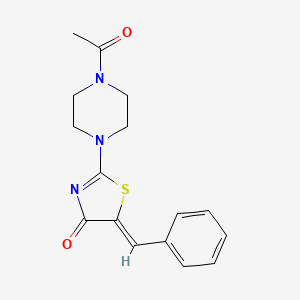
![4-iodo-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4674976.png)
![1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4674981.png)

![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4674998.png)
![N-[4-({2-[(propionylamino)carbonothioyl]hydrazino}carbonyl)phenyl]benzamide](/img/structure/B4675001.png)
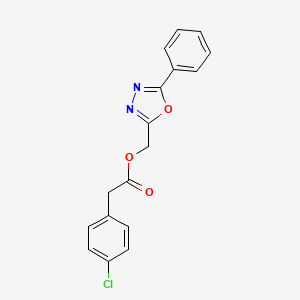
![N-cyclooctyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4675010.png)
![4-({[(3-chloro-4-methylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4675017.png)
![2-[isopropyl(methyl)amino]ethyl 2-chlorobenzoate hydrochloride](/img/structure/B4675022.png)